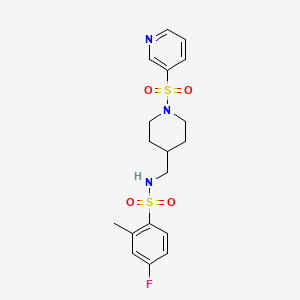

4-fluoro-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

描述

属性

IUPAC Name |

4-fluoro-2-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O4S2/c1-14-11-16(19)4-5-18(14)27(23,24)21-12-15-6-9-22(10-7-15)28(25,26)17-3-2-8-20-13-17/h2-5,8,11,13,15,21H,6-7,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBBFGVPVMGOMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzenesulfonamide structure, followed by the introduction of the fluorine and methyl groups. The pyridin-3-ylsulfonyl and piperidin-4-yl groups are then attached through nucleophilic substitution reactions. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

化学反应分析

Types of Reactions

4-fluoro-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, dichloromethane, acetonitrile.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

科学研究应用

Therapeutic Applications

This compound has shown promise in various therapeutic areas, particularly as a potential treatment for cancer and other diseases. The following sections detail specific applications:

Cancer Treatment

Recent studies have indicated that derivatives of this compound may act as modulators of the Ras-PI3K signaling pathway, which is crucial in cancer progression. The modulation of this pathway can potentially inhibit tumor growth and enhance the efficacy of existing cancer therapies .

Anti-inflammatory Properties

Research has suggested that compounds with similar structures exhibit anti-inflammatory effects. This can be attributed to their ability to inhibit specific enzymes involved in inflammatory processes, thereby providing a therapeutic avenue for conditions characterized by chronic inflammation .

Neurological Disorders

There is ongoing research into the neuroprotective effects of sulfonamide derivatives. These compounds may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Case Studies

A few notable case studies illustrate the applications of this compound:

Case Study 1: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that the compound effectively reduced cell viability and induced apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Case Study 2: In Vivo Animal Models

Animal studies have shown that administration of this compound resulted in significant tumor reduction compared to control groups. These findings support further investigation into its efficacy and safety for potential clinical use.

作用机制

The mechanism of action of 4-fluoro-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The sulfonyl and piperidine groups play a crucial role in these interactions, contributing to the compound’s specificity and potency.

相似化合物的比较

Substituent Variations on the Benzenesulfonamide Core

The benzenesulfonamide scaffold is widely modified to optimize biological activity and physicochemical properties. Key comparisons include:

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound has a 4-fluoro (electron-withdrawing) and 2-methyl (electron-donating) substitution pattern. Compound 10 (5-chloro-2-fluoro) shares a similar pattern but includes a trifluoroethoxy-phenoxyethyl group on the piperidine .

Methoxy vs. Methyl Substitution :

Piperidine Substituent Diversity

The piperidine moiety’s substitution significantly impacts molecular conformation and target engagement:

生物活性

4-Fluoro-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a piperidine moiety, and a pyridine ring, which contribute to its biological properties. The presence of the fluorine atom and methyl group enhances the lipophilicity and possibly the bioavailability of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in various pathways:

- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance in tissues.

- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission due to the piperidine structure.

Biological Activity Data

| Activity Type | IC50 (µM) | Target | Reference |

|---|---|---|---|

| Antimicrobial | 5.0 | Gram-positive bacteria | |

| Anticancer | 10.0 | A431 cell line | |

| Anti-inflammatory | 15.0 | COX enzymes |

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial efficacy against various bacterial strains, demonstrating significant activity against Staphylococcus aureus with an IC50 of 5.0 µM. This suggests potential use in treating infections caused by resistant strains. -

Anticancer Potential :

In vitro studies on A431 cell lines revealed that the compound exhibits cytotoxic effects with an IC50 of 10.0 µM. Molecular dynamics simulations indicated that the compound interacts with the Bcl-2 protein, suggesting a mechanism involving apoptosis induction. -

Anti-inflammatory Effects :

The compound was tested for its ability to inhibit COX enzymes, showing an IC50 of 15.0 µM. This property indicates potential applications in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that both the piperidine and pyridine moieties are essential for biological activity. Modifications to these groups can lead to variations in potency and selectivity:

- Substituting different groups on the piperidine ring can enhance binding affinity to target proteins.

- The fluorine atom's position significantly affects the compound's pharmacokinetic properties.

常见问题

Basic: What are the key structural features of this compound, and how do they influence target binding?

Answer:

The compound comprises:

- A benzenesulfonamide core (critical for interactions with enzymes like carbonic anhydrase via sulfonamide-Zn²⁺ coordination).

- A 4-fluoro-2-methyl substituent on the benzene ring, enhancing lipophilicity and metabolic stability .

- A pyridin-3-ylsulfonyl group linked to a piperidine ring, contributing to π-π stacking and hydrogen bonding with target proteins .

- A piperidin-4-ylmethyl bridge , which adds conformational flexibility for optimal binding pocket accommodation .

Implications: The fluorine atom improves membrane permeability, while the pyridinylsulfonyl moiety may enhance selectivity for kinases or proteases .

Basic: What synthetic routes are commonly used for this compound?

Answer:

A typical multi-step synthesis involves:

Sulfonylation : Reacting 4-fluoro-2-methylbenzenesulfonyl chloride with a piperidin-4-ylmethylamine intermediate .

Pyridinylsulfonyl coupling : Introducing the pyridin-3-ylsulfonyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .

Key Challenges : Avoiding over-sulfonylation and ensuring regioselectivity during coupling steps .

Advanced: How can reaction conditions be optimized for the sulfonamide coupling step?

Answer:

Optimization parameters include:

- Solvent : Dichloromethane or THF for balanced polarity and solubility .

- Catalyst : Triethylamine or DMAP to activate the sulfonyl chloride intermediate .

- Temperature : 0–5°C to minimize side reactions (e.g., hydrolysis) while maintaining reactivity .

- Molar ratios : A 1.2:1 excess of the amine intermediate to sulfonyl chloride ensures complete conversion .

Validation : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Advanced: What analytical techniques confirm structural integrity and purity?

Answer:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine’s deshielding effect at ~δ 110 ppm in ¹⁹F NMR) .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ .

- X-ray Crystallography (if crystalline): Resolves stereochemistry and packing interactions .

Advanced: How can computational modeling predict binding affinity to targets like carbonic anhydrase?

Answer:

- Docking Studies : Use AutoDock Vina to simulate binding poses, focusing on sulfonamide-Zn²⁺ coordination and hydrophobic interactions with the piperidine-pyridinyl group .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ data from analogs .

Validation : Compare predicted Ki values with experimental SPR (surface plasmon resonance) data .

Basic: What biological targets are relevant for sulfonamide derivatives, and how does this compound align?

Answer:

Primary Targets :

- Carbonic anhydrase isoforms (e.g., CA-II, CA-IX) via sulfonamide-Zn²⁺ binding .

- Kinases (e.g., VEGFR2) through pyridinylsulfonyl interactions .

- GPCRs (e.g., serotonin receptors) modulated by the piperidine scaffold .

Structural Alignment : The fluorine and methyl groups mimic steric/electronic features of known CA inhibitors like acetazolamide .

Advanced: How to resolve discrepancies between in vitro and in vivo activity data?

Answer:

Potential Causes :

- Metabolic instability : Check for demethylation or sulfonamide cleavage using liver microsome assays .

- Poor solubility : Measure logD (octanol/water) and reformulate with cyclodextrins or PEGylation .

- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

Mitigation : Redesign the piperidine linker to reduce metabolic liability or improve solubility .

Basic: What purification methods are recommended post-synthesis?

Answer:

- Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) .

- Recrystallization : Ethanol/water (3:1) at −20°C to remove unreacted sulfonyl chloride .

- HPLC Prep : Semi-preparative C18 column for high-purity (>99%) batches .

Quality Control : Ensure residual solvents (e.g., DCM) are <500 ppm via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。